2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound with the molecular formula C8H6ClN3O and a molecular weight of 195.61 g/mol . This compound features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole moiety, making it a valuable entity in various chemical and pharmaceutical research fields.
Preparation Methods
The synthesis of 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the reaction of 3-chloropyridine with 5-methyl-1,2,4-oxadiazole under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: The oxadiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or other therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine can be compared with other similar compounds such as:
- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
These compounds share the oxadiazole and pyridine moieties but differ in the position of the substituents, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications.
Properties
IUPAC Name |
3-(2-chloropyridin-3-yl)-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(12-13-5)6-3-2-4-10-7(6)9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQSNCGDPVXPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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